Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide
Description
Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide (molecular formula C₁₂H₁₈N₂O₄, IUPAC name: 3,5-dimethoxybenzoic acid 2-isopropylhydrazide) is a hydrazide derivative of 3,5-dimethoxybenzoic acid. Its structure features methoxy groups at the 3- and 5-positions of the benzene ring and an isopropyl-substituted hydrazide group at the 2-position.
Properties
CAS No. |
100311-37-3 |
|---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3,5-dimethoxy-N'-propan-2-ylbenzohydrazide |
InChI |
InChI=1S/C12H18N2O3/c1-8(2)13-14-12(15)9-5-10(16-3)7-11(6-9)17-4/h5-8,13H,1-4H3,(H,14,15) |
InChI Key |
ZGPGUXAQJIMHCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NNC(=O)C1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzoic acid.
Hydrazide Formation: The carboxylic acid group of 3,5-dimethoxybenzoic acid is converted to its corresponding hydrazide by reacting with isopropylhydrazine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle significant quantities of starting materials.
Catalysts: Employing catalysts to enhance reaction rates and improve yield.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydrazide group (-NH-NH-CO-) exhibits nucleophilic character, particularly at the terminal amine. This allows reactions with electrophilic reagents such as:
-
Alkyl halides : Formation of N-alkylated derivatives under basic conditions.
-
Acyl chlorides : Acylation to produce bis-acylated hydrazides.
-
Electrophilic aromatic substitution : Methoxy groups activate the aromatic ring for reactions like nitration or sulfonation at positions para to the methoxy substituents.
Condensation Reactions
The compound undergoes condensation with carbonyl-containing species to form hydrazones, a reaction pivotal in synthesizing Schiff base derivatives. For example:
| Reactant | Product | Conditions |
|---|---|---|
| Aldehydes | Hydrazone derivatives | Acidic catalysis (e.g., HCl, acetic acid) |
| Ketones | Cyclic hydrazones | Reflux in ethanol |
These products are intermediates for heterocyclic compounds like triazoles.
Acylation Reactions
The hydrazide’s amine group reacts with acylating agents:
-
Acetic anhydride : Forms N-acetylated derivatives.
-
Benzoyl chloride : Produces N-benzoyl hydrazides.
Reaction rates depend on steric hindrance from the isopropyl group, requiring optimized temperatures (60–80°C) for efficiency.
Cyclization Reactions
Under dehydrating conditions, the compound forms nitrogen-containing heterocycles. Notable examples include:
-
Triazole formation : Reaction with nitriles or azides via [3+2] cycloaddition.
-
Pyrazole synthesis : Cyclization with β-diketones or α,β-unsaturated carbonyl compounds.
These reactions are pH-sensitive, with optimal yields achieved in mildly acidic environments.
Stability and Reactivity Influencers
Key factors affecting reaction outcomes:
| Factor | Impact on Reactivity |
|---|---|
| pH | Acidic conditions promote hydrazone formation; basic media favor nucleophilic substitution. |
| Temperature | Higher temperatures (80–100°C) accelerate cyclization but risk decomposition. |
| Solvent | Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydrazide group. |
Structural Insights from Molecular Data
The compound’s molecular formula (C₁₂H₁₈N₂O₃) and planar aromatic system (PubChem CID 57770 ) facilitate π-π stacking in supramolecular interactions, influencing its reactivity in solid-state or catalytic environments. Methoxy groups increase electron density at positions 2 and 4, directing electrophilic attacks to these sites .
Scientific Research Applications
Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways: It may influence metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituent types, positions, and functional groups. Below is a comparative analysis:
Structural Insights :
- Substituent Position : The para-substituted analogs (e.g., pABA) exhibit stronger biosensor responses compared to ortho- or meta-substituted derivatives .
- Hydroxyl vs. Methoxy : Hydroxyl groups (e.g., gallic acid) enhance antioxidant activity, while methoxy groups reduce it due to decreased electron-donating capacity .
Physicochemical Properties
Solubility and Stability
- Target Compound : The 3,5-dimethoxy and isopropylhydrazide groups reduce water solubility compared to hydroxylated analogs like gallic acid. However, these groups enhance thermal stability, as seen in related hydrazide derivatives .
- Metal Chelation : Hydrazide derivatives, including 3,5-dimethoxybenzoic acid hydrazide, form stable complexes with lanthanides, which are useful in photophysical applications .
Thermal Behavior
- Thermal Decomposition : Benzoic acid derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit lower thermal stability than methoxy-substituted analogs. The target compound’s methoxy groups likely stabilize the aromatic ring, delaying decomposition .
Antioxidant Activity
- Hydroxyl-Rich Analogs : Gallic acid (3,4,5-trihydroxy) shows potent antioxidant activity (IC₅₀ ~ 2 µM in DPPH assays), whereas methoxy-substituted derivatives like the target compound exhibit reduced activity due to lower radical scavenging capacity .
- Hydrazide Derivatives : Substituted hydrazides, such as 3,5-dinitrobenzoic acid hydrazide, show antimicrobial properties, suggesting the target compound may have similar bioactivity .
Biosensor Compatibility
- The target compound’s 3,5-dimethoxy groups may interact with biosensor proteins (e.g., sBAD in S. cerevisiae), though para-substituted derivatives (e.g., pABA) generate stronger signals due to steric and electronic factors .
Biological Activity
Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide (CAS Number: 100311-37-3) is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is and it features a benzoic acid core with two methoxy groups at the 3 and 5 positions and an isopropylhydrazide substituent. The presence of these functional groups contributes to its biological properties.
Antimicrobial Activity
Research indicates that benzoic acid derivatives, including 3,5-dimethoxy-, 2-isopropylhydrazide, exhibit significant antimicrobial properties. A study evaluated the synergistic antibacterial activity of various benzoic acid derivatives against Escherichia coli O157:H7. The results suggested that the compound could enhance the efficacy of UV-A light in bacterial inactivation, demonstrating potential as a food preservative or in therapeutic applications against bacterial infections .
Antioxidant Properties
Another area of interest is the antioxidant capacity of benzoic acid derivatives. Antioxidants play a crucial role in preventing oxidative stress-related diseases. The compound has shown promise in scavenging free radicals, which can lead to cellular damage if left unchecked. This property may have implications for its use in formulations aimed at reducing oxidative damage in biological systems .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The hydrazide group may interact with various enzymes involved in metabolic pathways, thereby altering cellular functions.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and subsequent cell death.
- Free Radical Scavenging : The methoxy groups may contribute to the compound's ability to donate electrons and neutralize reactive oxygen species (ROS) .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antimicrobial agents. This suggests that the compound could be developed further for clinical use .
Toxicological Assessments
Toxicological evaluations conducted by the US EPA have reported safety data regarding the compound's exposure levels and potential hazards. These studies are crucial for determining safe usage levels in both therapeutic and industrial applications .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
